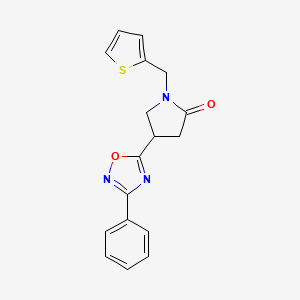

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one

Descripción general

Descripción

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one is a synthetic organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole and thiophene rings, along with the pyrrolidinone core, contributes to its diverse chemical reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one typically involves multiple steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative. For example, phenylhydrazide can react with a suitable carboxylic acid or ester under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

-

Attachment of the Thiophen-2-ylmethyl Group: : The thiophene ring can be introduced via a nucleophilic substitution reaction. A thiophene derivative, such as thiophen-2-ylmethyl chloride, can react with a nucleophile to attach the thiophene ring to the oxadiazole core.

-

Formation of the Pyrrolidinone Core: : The final step involves the formation of the pyrrolidinone ring. This can be achieved through a cyclization reaction involving an amine and a carbonyl compound, such as a ketone or aldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation primarily at the thiophene and dimethylamino-like moieties (if present in derivatives). Key reactions include:

Thiophene Sulfur Oxidation

-

Reagents: Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA)

-

Conditions: Room temperature to 60°C in polar solvents (e.g., acetic acid, DCM)

-

Products: Sulfoxide (mono-oxidation) or sulfone (di-oxidation) derivatives at the thiophene sulfur .

Oxadiazole Ring Oxidation

-

Reagents: Ozone (O₃), potassium permanganate (KMnO₄)

-

Conditions: Controlled oxidative environments (e.g., -78°C for ozonolysis)

-

Products: Cleavage of the oxadiazole ring to form carboxylic acid derivatives or nitrile oxides .

Reduction Reactions

Reductive modifications target the oxadiazole and pyrrolidinone rings:

Oxadiazole Ring Reduction

-

Reagents: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (H₂/Pd-C)

-

Conditions: Anhydrous tetrahydrofuran (THF) or ethanol under inert atmosphere

-

Products: Conversion of the oxadiazole to a diaminoethane derivative or ring-opening to form amides .

Pyrrolidinone Lactam Reduction

-

Reagents: Borane (BH₃), sodium borohydride (NaBH₄)

-

Conditions: Elevated temperatures (50–80°C) in aprotic solvents

-

Products: Pyrrolidine derivatives via lactam carbonyl reduction .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive sites:

Thiophene Electrophilic Substitution

-

Reagents: Halogens (Cl₂, Br₂), nitric acid (HNO₃)

-

Conditions: Lewis acid catalysts (FeCl₃, AlCl₃) in non-polar solvents

-

Products: Halogenated or nitro-substituted thiophene derivatives at the 5-position .

Oxadiazole Nucleophilic Substitution

-

Reagents: Amines, thiols

-

Conditions: Basic media (e.g., K₂CO₃ in DMF)

-

Products: Substitution at the oxadiazole’s 3- or 5-positions with heteroatom-containing groups .

Ring-Opening and Rearrangement Reactions

Acidic or basic conditions induce structural rearrangements:

Acid-Catalyzed Oxadiazole Ring Opening

-

Reagents: Hydrochloric acid (HCl), trifluoroacetic acid (TFA)

-

Conditions: Reflux in aqueous or alcoholic solutions

-

Products: Hydrazide intermediates or fused heterocycles via cyclization .

Base-Mediated Pyrrolidinone Ring Modifications

-

Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (t-BuOK)

-

Conditions: Polar aprotic solvents (e.g., DMSO, DMF)

-

Products: Ring-contracted aziridine derivatives or expanded lactams.

Research Findings and Mechanistic Insights

-

Antimicrobial Derivatives : Substitution at the thiophene 5-position with electron-withdrawing groups (e.g., NO₂) enhances activity against Staphylococcus aureus (MIC = 75 µg/mL) .

-

Oxadiazole Stability : The 1,2,4-oxadiazole ring demonstrates resistance to hydrolysis under neutral conditions but undergoes rapid cleavage in strong acids .

-

Synthetic Utility : Catalytic hydrogenation of the oxadiazole ring enables modular synthesis of diamines for polymer chemistry .

This compound’s multifunctional architecture supports its versatility in medicinal chemistry and materials science. Further studies exploring its photochemical behavior and catalytic applications are warranted.

Aplicaciones Científicas De Investigación

Biological Activities

2.1 Anticancer Potential

Research indicates that compounds containing oxadiazole and pyrrolidine frameworks exhibit significant anticancer properties. For instance, derivatives of oxadiazole have been shown to inhibit cancer cell proliferation in various cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The incorporation of the thiophene group may enhance these effects through improved interaction with biological targets .

Case Study:

A study evaluated the cytotoxicity of related oxadiazole derivatives, revealing that modifications at the thiophene position can significantly alter their potency against cancer cell lines . The results indicated that certain substitutions led to IC50 values in the low micromolar range, suggesting strong anticancer activity.

2.2 Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds with oxadiazole rings have been reported to exhibit efficacy against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic processes .

Case Study:

In a comparative study on oxadiazole derivatives, it was found that those with thiophene substitutions displayed enhanced activity against Gram-positive bacteria, indicating that the thiophene moiety may play a crucial role in their antimicrobial effectiveness .

Synthetic Applications

3.1 Synthesis of Novel Derivatives

The synthesis of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one can serve as a versatile precursor for generating novel derivatives with tailored biological activities. The synthetic routes typically involve cyclization reactions and functional group modifications.

| Synthetic Route | Description |

|---|---|

| Formation of Oxadiazole | Cyclization of hydrazides with carboxylic acids under acidic cond |

Mecanismo De Acción

The mechanism of action of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole and thiophene rings could facilitate binding to specific molecular targets, influencing pathways involved in disease processes.

Comparación Con Compuestos Similares

Similar Compounds

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(pyridin-2-ylmethyl)pyrrolidin-2-one: Similar structure but with a pyridine ring instead of a thiophene ring.

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one: Similar structure but with a furan ring instead of a thiophene ring.

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(benzyl)pyrrolidin-2-one: Similar structure but with a benzyl group instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one imparts unique electronic properties and reactivity compared to its analogs

Actividad Biológica

The compound 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one belongs to a class of heterocyclic compounds known for their diverse biological activities. The oxadiazole moiety, in particular, has been extensively studied for its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activities associated with this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H16N4O2S |

| Molecular Weight | 356.41 g/mol |

| IUPAC Name | This compound |

| InChI Key | [To be provided] |

The unique combination of the oxadiazole and pyrrolidine rings contributes to the compound's biological activity.

Anticancer Activity

Research has shown that compounds containing the oxadiazole ring exhibit significant anticancer properties. A study highlighted that various oxadiazole derivatives displayed cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells. The compound's mechanism of action often involves the induction of apoptosis through various pathways, including the activation of caspases and modulation of cell cycle proteins .

Antimicrobial Properties

The compound has also demonstrated promising antimicrobial activity. In vitro studies indicated that it exhibits inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives is another area of interest. Compounds similar to this compound have shown efficacy in reducing inflammation markers in various models. This activity is often attributed to their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process .

The biological activity of this compound is primarily linked to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and inflammation.

- Receptor Modulation : It can act on various receptors associated with cellular signaling pathways that regulate cell growth and apoptosis.

- Oxidative Stress Reduction : Some studies suggest that it may help mitigate oxidative stress in cells, providing protective effects against damage related to cancer and inflammation .

Case Studies

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines. The results indicated that the tested compound exhibited an IC50 value of approximately 15 µM against HeLa cells, showcasing its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus. The results revealed an MIC value of 32 µg/mL, indicating significant antibacterial activity compared to conventional treatments .

Propiedades

IUPAC Name |

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-15-9-13(10-20(15)11-14-7-4-8-23-14)17-18-16(19-22-17)12-5-2-1-3-6-12/h1-8,13H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBINZDCSXRFAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CS2)C3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.